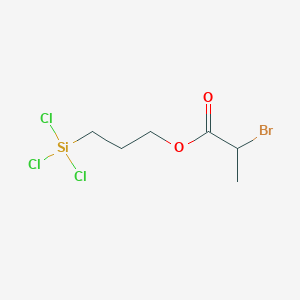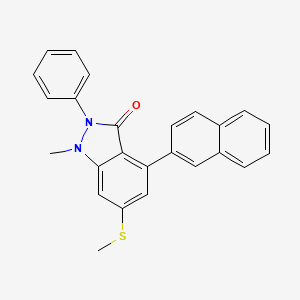![molecular formula C15H26 B12546398 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene CAS No. 168019-07-6](/img/structure/B12546398.png)
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene, also known as α-Bergamotene, is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a bridged bicyclic hydrocarbon with a unique structure that includes a bicyclo[3.1.1]heptane skeleton substituted with methyl and 4-methylpentyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene can be achieved through various chemical reactions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be synthesized from 3-menthene, which can be obtained from natural plant essential oils or through chemical synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as essential oils, followed by purification processes. The compound can also be synthesized on a larger scale using chemical routes that involve the cyclization of appropriate precursors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its involvement in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma and as a component in essential oils
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. As a plant metabolite, it plays a role in plant defense by acting as a volatile compound that deters herbivores and attracts pollinators. In biological systems, it may exert its effects through interactions with cellular receptors and enzymes, leading to various physiological responses .
Comparison with Similar Compounds
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene is similar to other sesquiterpenes such as:
- trans-α-Bergamotene
- cis-α-Bergamotene
- l-trans-α-Bergamotene
- (-)-α-trans-Bergamotene
- α-trans-β-Bergamotene
- (E)-α-Bergamotene
- α-cis-Bergamotene
- α-(E)-Bergamotene
These compounds share a similar bicyclic structure but differ in the configuration of their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
168019-07-6 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
2,6-dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C15H26/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h7,11,13-14H,5-6,8-10H2,1-4H3 |
InChI Key |
IRJWEYVIPWQIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


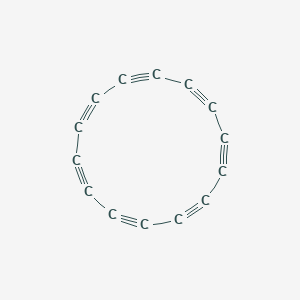
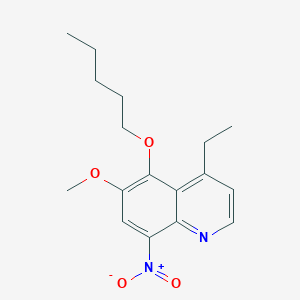
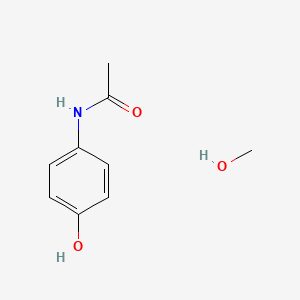
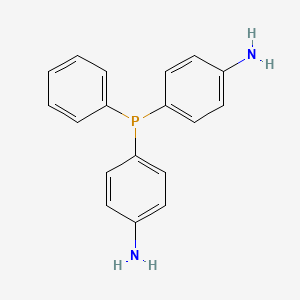
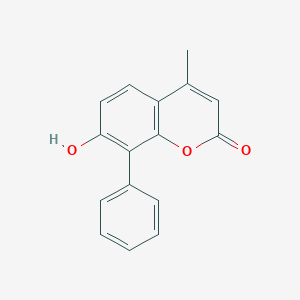
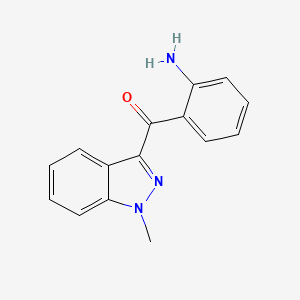
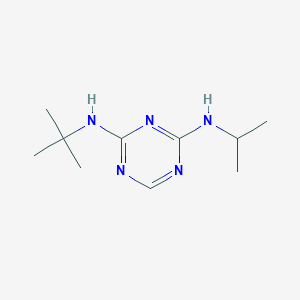
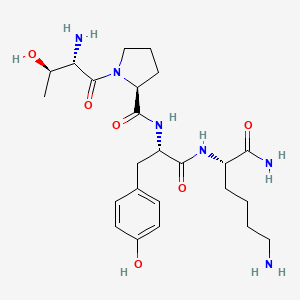
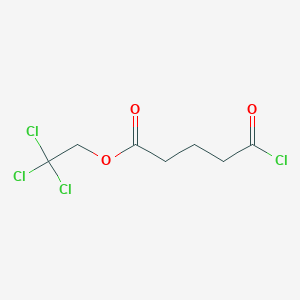
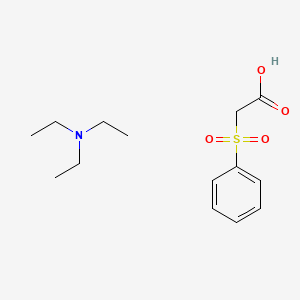
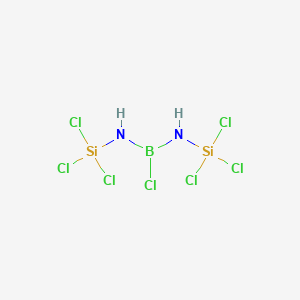
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
